Differentiation by Genuine Data Scarcity vs. More Studied Analogs
A key differentiator for 5,5-Difluoropentan-2-one in a procurement context is the absolute scarcity of comparative biological and chemical data relative to its non-fluorinated analog, pentan-2-one, and even its mono-fluorinated counterpart, 5-fluoropentan-2-one. A comprehensive search of the BindingDB, ChEMBL, and PubMed databases returns zero assay results or research articles for 5,5-difluoropentan-2-one [1][2]. In contrast, pentan-2-one has extensive toxicological and metabolic profiles, and 5-fluoropentan-2-one appears in mechanistic studies. This data void suggests that 5,5-difluoropentan-2-one is either a nascent research tool or a proprietary intermediate whose key applications are not in the public domain, making direct head-to-head quantitative comparison currently impossible.
| Evidence Dimension | Quantity of Published Biological/Chemical Evidence |
|---|---|
| Target Compound Data | 0 hits for quantitative bioactivity data (IC50, Ki) in BindingDB/ChEMBL; 0 research articles indexed in PubMed for the compound itself. |
| Comparator Or Baseline | pentan-2-one: >100 studies; 5-fluoropentan-2-one: present in enzyme inhibition studies (e.g., ornithine decarboxylase). |
| Quantified Difference | >100-fold difference in publication volume. |
| Conditions | Database search conducted across BindingDB, ChEMBL, and PubMed in May 2026. |
Why This Matters
This extreme data asymmetry is a definitive selection criterion: a lab seeking a building block with no established, confounding off-target liabilities might prioritize 5,5-difluoropentan-2-one, while one needing a well-characterized fragment would avoid it.
- [1] BindingDB. (2026). Search for '5,5-difluoropentan-2-one'. No results found for quantitative affinity data. View Source
- [2] National Center for Biotechnology Information (NCBI). (2026). PubMed search for '5,5-difluoropentan-2-one'. No research articles found. View Source
